molecular formula C16H11Cl2IO4 B3709760 2-(3,4-dichlorophenyl)-2-oxoethyl 3-iodo-4-methoxybenzoate

2-(3,4-dichlorophenyl)-2-oxoethyl 3-iodo-4-methoxybenzoate

Cat. No.: B3709760
M. Wt: 465.1 g/mol
InChI Key: JTMIKIJGCKFSAB-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenyl)-2-oxoethyl 3-iodo-4-methoxybenzoate is an organic compound that features a complex structure with multiple functional groups, including dichlorophenyl, oxoethyl, iodo, and methoxybenzoate moieties. This compound is of interest in various fields of chemical research due to its potential reactivity and applications in synthesis and medicinal chemistry.

Properties

IUPAC Name

[2-(3,4-dichlorophenyl)-2-oxoethyl] 3-iodo-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2IO4/c1-22-15-5-3-10(7-13(15)19)16(21)23-8-14(20)9-2-4-11(17)12(18)6-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMIKIJGCKFSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-2-oxoethyl 3-iodo-4-methoxybenzoate typically involves multiple steps:

  • Formation of 3,4-dichlorophenyl-2-oxoethyl intermediate

      Starting materials: 3,4-dichlorobenzaldehyde and ethyl acetoacetate.

      Reaction conditions: The aldol condensation reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, followed by acidification to yield the intermediate.

  • Iodination of 4-methoxybenzoic acid

      Starting materials: 4-methoxybenzoic acid and iodine.

      Reaction conditions: The iodination is performed using iodine and an oxidizing agent like potassium iodate in an acidic medium to obtain 3-iodo-4-methoxybenzoic acid.

  • Esterification

      Starting materials: The intermediate 3,4-dichlorophenyl-2-oxoethyl and 3-iodo-4-methoxybenzoic acid.

      Reaction conditions: The esterification is typically conducted using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the oxoethyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts under mild conditions.

Major Products

    Oxidation: 2-(3,4-dichlorophenyl)-2-oxoethyl 3-hydroxy-4-methoxybenzoate.

    Reduction: 2-(3,4-dichlorophenyl)-2-hydroxyethyl 3-iodo-4-methoxybenzoate.

    Substitution: 2-(3,4-dichlorophenyl)-2-oxoethyl 3-(substituted)-4-methoxybenzoate.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Reactivity Studies: Investigated for its reactivity patterns and mechanisms in organic synthesis.

Biology

    Biological Activity: Potentially explored for its biological activity, including antimicrobial or anticancer properties.

Medicine

    Drug Development: Studied as a potential lead compound for the development of new pharmaceuticals.

Industry

    Material Science: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-2-oxoethyl 3-iodo-4-methoxybenzoate would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dichlorophenyl)-2-oxoethyl 4-methoxybenzoate: Lacks the iodine atom, which may affect its reactivity and biological activity.

    2-(3,4-dichlorophenyl)-2-oxoethyl 3-iodo-4-hydroxybenzoate: Contains a hydroxyl group instead of a methoxy group, potentially altering its chemical properties and applications.

Uniqueness

2-(3,4-dichlorophenyl)-2-oxoethyl 3-iodo-4-methoxybenzoate is unique due to the presence of both iodine and methoxy groups, which can influence its reactivity and potential applications in synthesis and medicinal chemistry. The combination of these functional groups may provide distinct advantages in terms of reactivity and biological activity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3,4-dichlorophenyl)-2-oxoethyl 3-iodo-4-methoxybenzoate
Reactant of Route 2
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2-(3,4-dichlorophenyl)-2-oxoethyl 3-iodo-4-methoxybenzoate

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